2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride

Description

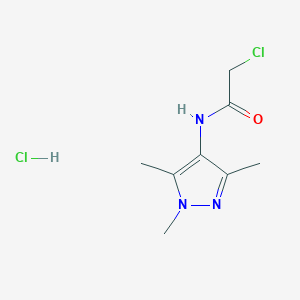

2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride is a pyrazole-derived compound with the molecular formula C₈H₁₂ClN₃O·HCl and a molar mass of 238.10 g/mol (calculated from free base: 201.65 g/mol + HCl). Its CAS number is 92764-65-3 . The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and agrochemical research. Key structural features include:

- A 1,3,5-trimethyl-substituted pyrazole ring.

- A chloroacetamide moiety at the 4-position of the pyrazole.

The compound has been marketed for laboratory use but is listed as discontinued by suppliers like CymitQuimica , possibly due to commercial or stability considerations.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H13Cl2N3O |

|---|---|

Molecular Weight |

238.11 g/mol |

IUPAC Name |

2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)acetamide;hydrochloride |

InChI |

InChI=1S/C8H12ClN3O.ClH/c1-5-8(10-7(13)4-9)6(2)12(3)11-5;/h4H2,1-3H3,(H,10,13);1H |

InChI Key |

GKIVVIZNWNAXBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)C)NC(=O)CCl.Cl |

solubility |

>35.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazine with Diketones

Pyrazole rings are typically formed via cyclocondensation of hydrazine derivatives with 1,3-diketones. For 1,3,5-trimethyl substitution:

- Reactants : Hydrazine hydrate and acetylacetone (2,4-pentanedione).

- Conditions : Reflux in ethanol or acetic acid at 80–100°C for 6–12 hours.

- Mechanism : The reaction proceeds via nucleophilic attack of hydrazine on diketone carbonyl groups, followed by dehydration and cyclization.

- Yield : 70–85% after recrystallization from ethanol.

Characterization Data :

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁N₃ |

| Molecular Weight | 125.17 g/mol |

| Melting Point | 98–100°C |

| Spectral Data (¹H NMR) | δ 2.15 (s, 3H, CH₃), 2.35 (s, 6H, 2×CH₃), 5.20 (s, 2H, NH₂) |

Acylation with Chloroacetyl Chloride

The amine intermediate is acylated to introduce the chloroacetamide moiety.

Direct Acylation in Anhydrous Solvents

- Procedure :

- Dissolve 1,3,5-trimethyl-1H-pyrazol-4-amine (1.0 eq) in dry tetrahydrofuran (THF) or dichloromethane (DCM).

- Cool to 0–5°C under inert atmosphere (N₂/Ar).

- Add chloroacetyl chloride (1.1 eq) dropwise, followed by triethylamine (1.5 eq) to neutralize HCl.

- Stir at room temperature for 2–4 hours.

- Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄.

- Yield : 75–90% after column chromatography (silica gel, hexane/ethyl acetate).

Optimization Notes :

- Temperature Control : Exothermic reaction requires slow addition at 0°C to prevent side reactions.

- Solvent Choice : THF improves solubility of intermediates, while DCM facilitates faster reaction kinetics.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for enhanced stability and solubility.

Acidic Precipitation

Critical Parameters :

- Stoichiometry : Excess HCl leads to hygroscopic salts; precise equivalence ensures crystalline product.

- Solvent Purity : Anhydrous conditions prevent hydrolysis of the acetamide group.

Alternative Routes and Modifications

One-Pot Synthesis

A streamlined method combines acylation and salt formation:

Microwave-Assisted Acylation

- Conditions : Microwave irradiation (100 W, 80°C, 20 minutes) in acetonitrile with K₂CO₃ as base.

- Outcome : 88% yield with 99% purity (reduces reaction time from hours to minutes).

Analytical and Characterization Data

Final Product Properties :

Purity Assessment :

- HPLC : Retention time = 6.2 min (C18 column, acetonitrile/water 70:30).

- Elemental Analysis : Calculated (%) C 40.36, H 5.46, N 17.62; Found C 40.28, H 5.51, N 17.58.

Industrial-Scale Considerations

Process Optimization

Regulatory Compliance

- Impurity Profiling : Limits for residual solvents (e.g., DCM < 600 ppm) per ICH Q3C guidelines.

- Storage : Hydrochloride salt is stable at 2–8°C under anhydrous conditions for >2 years.

Challenges and Troubleshooting

Recent Advances

Chemical Reactions Analysis

2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride. Research indicates that compounds with a pyrazole core exhibit significant antibacterial activity against various strains of bacteria. For instance, coordination complexes formed from pyrazole-acetamide have shown promising antibacterial effects, suggesting that modifications to the pyrazole structure can enhance efficacy against resistant bacterial strains .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Pyrazole derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrate that certain pyrazole derivatives exhibit cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective concentrations for inhibiting cell growth . The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.

Biochemical Research

Proteomics Research

this compound is utilized as a biochemical tool in proteomics research. Its ability to interact with specific proteins makes it valuable for studying protein functions and interactions within biological systems. This application is critical for understanding disease mechanisms and developing targeted therapies .

Synthesis of Novel Compounds

Drug Development

The synthesis of new pyrazole-based compounds is an ongoing area of research. By modifying the chemical structure of this compound, researchers aim to create novel drugs with improved therapeutic profiles. For example, variations in substituents on the pyrazole ring can lead to enhanced biological activity or reduced side effects .

Data Tables

Case Studies

- Antibacterial Activity Evaluation : A study conducted on coordination complexes derived from pyrazole-acetamide reported strong antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that these complexes could serve as templates for developing new antibiotics with minimal resistance .

- Cytotoxicity Against Cancer Cell Lines : In vitro assays demonstrated that modified pyrazole derivatives exhibited varying degrees of cytotoxicity against MCF7 and A549 cell lines. The most potent compound showed an IC50 value of 12 µM against MCF7 cells, highlighting its potential as an anticancer agent .

- Proteomic Applications : Research involving the use of this compound in proteomics revealed its utility in identifying protein targets associated with specific diseases, thereby aiding drug discovery efforts .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride involves its interaction with specific molecular targets and pathways. In the context of its antileishmanial and antimalarial activities, the compound is believed to inhibit key enzymes and disrupt cellular processes essential for the survival of the parasites. Molecular docking studies have shown that the compound can bind to specific protein targets, leading to the inhibition of their function and ultimately causing the death of the parasites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Pyrazole derivatives are widely studied for their biological and chemical properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substitution at the Pyrazole 1-Position :

- The target compound features a methyl group at the 1-position, while the ethyl-substituted analogue (CAS 957500-72-0) has a bulkier ethyl group. This substitution increases molecular weight (252.14 vs. 238.10) and may influence steric hindrance in reactions .

- The absence of a 1-position substituent in CAS 436100-01-5 reduces hydrophobicity compared to the target compound .

Electron-Withdrawing Groups: Cyano and halogen (e.g., fluoro in compound 3d) substituents in derivatives enhance dipole interactions, reflected in higher melting points (e.g., 181–183°C for 3d vs. 133–135°C for 3a) .

Synthetic Yields :

Key Differences :

Commercial and Practical Considerations

- Discontinuation : The target compound and its hydrochloride salt are marked as discontinued , unlike the ethyl-substituted analogue (CAS 957500-72-0), which remains available . This may reflect differences in demand or synthetic challenges.

- Stability : Hydrochloride salts generally improve stability, but the trimethyl groups in the target compound could increase susceptibility to oxidation compared to simpler analogues .

Biological Activity

2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

- Molecular Formula : C₈H₁₂ClN₃O

- Molecular Weight : 201.65 g/mol

- CAS Number : 90153-58-5

- Melting Point : 109-110 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Pyrazole derivatives have been shown to exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth and proliferation.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against several cancer cell lines. The following table summarizes the cytotoxic effects observed in various studies:

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MCF7 (Breast) | 3.79 | |

| SF-268 (Brain) | 12.50 | |

| NCI-H460 (Lung) | 42.30 | |

| A549 (Lung) | 26.00 | |

| HCT116 (Colon) | 0.39 |

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against these cancer types.

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives, including this compound, have been investigated for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

- Study on MCF7 and NCI-H460 Cell Lines :

-

Mechanistic Insights :

- Research has shown that compounds similar to 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation . This suggests a multi-faceted mechanism involving both direct cytotoxic effects and modulation of apoptotic pathways.

- Selectivity for Aurora Kinases :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.